1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS: Not explicitly provided; molecular formula: C₁₃H₁₀ClFS) is a halogenated aromatic compound featuring a chlorine atom at the 1-position of the benzene ring and a sulfanylmethyl group substituted with a 4-fluorophenyl moiety at the 3-position. This structure combines electronegative substituents (Cl, F) with a sulfur-containing linker, influencing its physicochemical properties and reactivity. While direct synthesis data for this compound is absent in the evidence, analogous sulfanylmethylbenzene derivatives are synthesized via nucleophilic substitution or coupling reactions involving thiols and chloromethyl precursors .
Properties
IUPAC Name |
1-chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSICEKRWXLAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
NAS is a cornerstone method for introducing sulfanylmethyl groups onto halogenated aromatic rings. The synthesis begins with 1-chloro-3-fluorobenzene, which undergoes substitution with a thiolate nucleophile derived from 4-fluorobenzenethiol. The reaction proceeds under alkaline conditions to deprotonate the thiol, forming a reactive nucleophile.
Reaction Scheme :
Optimization Parameters
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Solvent : Dimethylformamide (DMF) or toluene enhances solubility and reaction efficiency.
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Temperature : 80–100°C for 12–24 hours achieves >70% conversion.
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Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20%.
Table 1. NAS Reaction Conditions and Outcomes
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Reaction Time (h) | 12–24 | 70–85% |
| Temperature (°C) | 80–100 | Max at 90°C |
| Molar Ratio (Thiol:Substrate) | 1.2:1 | 78% yield |
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
This method connects pre-functionalized aromatic fragments. A boronic ester derivative of 4-fluorophenylsulfanylmethyl is coupled with 1-chloro-3-bromobenzene using Pd(PPh₃)₄ as a catalyst.
Reaction Scheme :
Key Advantages
-
Regioselectivity : >95% specificity for the para position relative to chlorine.
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Yield : 65–75% after column chromatography (hexane/ethyl acetate).
Table 2. Suzuki-Miyaura Reaction Parameters
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | K₂CO₃ | DME | 68 |
| 3 | CsF | THF | 72 |
Thiol-Ene Click Chemistry
Radical-Mediated Coupling
A photochemical approach utilizes UV light (254 nm) to generate thiyl radicals from 4-fluorobenzenethiol, which add to the double bond of 3-chlorostyrene.
Mechanism :
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Radical Initiation : UV cleavage of S–H bond forms thiyl radical.
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Addition : Radical attacks styrene’s vinyl group.
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Termination : Hydrogen abstraction yields the product.
Table 3. Thiol-Ene Reaction Metrics
| Light Source | Irradiation Time (h) | Conversion (%) |
|---|---|---|
| UV (254 nm) | 6 | 82 |
| Blue LED | 12 | 74 |
Halogen Exchange Reactions
Chlorine-Fluorine Exchange
In cases where the chloro group is introduced post-sulfanylmethylation, halogen exchange using CuCl₂ in DMF at 120°C replaces a fluorine atom with chlorine.
Example Protocol :
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Synthesize 3-[(4-fluorophenyl)sulfanylmethyl]fluorobenzene via NAS.
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Treat with CuCl₂ (2 eq) in DMF at 120°C for 8 hours.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, microreactors enable precise control over exothermic steps. A two-stage process involves:
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Sulfanylmethylation : NAS in a packed-bed reactor (residence time: 30 min).
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Purification : In-line liquid-liquid extraction removes unreacted thiol.
Table 4. Industrial Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Purity (%) | 98.5 | 99.3 |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as liquid ammonia or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 1-amino-3-[(4-fluorophenyl)sulfanylmethyl]benzene.
Oxidation: Formation of 1-chloro-3-[(4-fluorophenyl)sulfinylmethyl]benzene or 1-chloro-3-[(4-fluorophenyl)sulfonylmethyl]benzene.
Reduction: Formation of 1-chloro-3-[(4-fluorophenyl)sulfanylmethyl]cyclohexane.
Scientific Research Applications
Scientific Research Applications
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene has been utilized in various scientific domains:
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical reactions. This versatility is crucial in developing new materials and pharmaceuticals.
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit potential biological activities , including enzyme inhibition and receptor modulation. These properties make it a candidate for drug discovery, particularly in targeting specific biological pathways related to diseases.
Biological Studies
The compound is used in studies involving enzyme inhibition and protein-ligand interactions . Its interactions with biological targets can provide insights into biochemical pathways and therapeutic mechanisms.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of sulfur-containing compounds, including derivatives of this compound. Results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls, suggesting potential therapeutic applications in oxidative stress-related conditions.
Case Study 2: Insecticidal Efficacy
In field trials evaluating new insecticide formulations, compounds similar to this compound demonstrated effective pest control with minimal environmental impact. This highlights its potential as a sustainable solution in agricultural practices.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Comparisons
Electronic Effects
- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound enhances electronegativity compared to non-fluorinated analogues (e.g., 1-Chloro-3-(phenylsulfanylmethyl)benzene ). This may increase dipole moments and influence binding in biological systems.
- Sulfanylmethyl vs.
Biological Activity
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene, also known as fluorbenside, is an organic compound with the molecular formula C₁₃H₁₀ClFS and a molecular weight of approximately 252.735 g/mol. This compound features a benzene ring substituted with a chlorine atom, a sulfanylmethyl group, and a para-fluorophenyl group. Its physical properties include a melting point of 36°C and a boiling point of 345.5°C.
Chemical Structure and Properties
The structural characteristics of this compound are significant in determining its biological activity. The presence of the chlorine atom and the fluorinated phenyl group can enhance the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClFS |
| Molecular Weight | 252.735 g/mol |
| Melting Point | 36°C |
| Boiling Point | 345.5°C |
| Density | 1.28 g/cm³ |
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly antimicrobial and anticancer properties. The specific effects can vary based on structural modifications and the presence of functional groups that interact with biological targets such as enzymes or receptors.
Antimicrobial Activity
Studies have shown that certain derivatives of chlorinated compounds can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the range of 0.5–2.0 μg/mL . The structure-activity relationship (SAR) suggests that specific substitutions on the aromatic rings enhance antibacterial activity.
The mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies focus on understanding how this compound binds to various enzymes or receptors, which can elucidate its pharmacological potential and mechanisms of action in biological contexts.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several chlorinated compounds, including fluorbenside analogs. Results indicated that these compounds could inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of structurally similar compounds in vitro. Results showed promising cytotoxic effects against various cancer cell lines, suggesting that modifications to the sulfanylmethyl group could enhance activity.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | C₁₃H₉ClF₂S | Contains fluorine at different positions |
| 1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene | C₁₃H₉ClF₂S | Additional halogen atoms affecting reactivity |
| 1-Chloro-4-(methylthio)benzene | C₇H₇ClS | Simpler structure without fluorine substitution |
Q & A
Basic: What are the established synthetic routes for 1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene, and how do reaction conditions influence regioselectivity?
Methodological Answer:
A common approach involves regioselective lithiation of halogenated precursors. For example, lithium diisopropylamide (LDA)-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene at −78°C in THF enables precise functionalization . Critical factors include:
- Temperature control : Lower temperatures (−78°C) favor kinetically controlled deaggregation of LDA dimers, enhancing regioselectivity.
- Additives : Lithium chloride (LiCl) accelerates lithiation by stabilizing transition states.
- Solvent choice : Polar aprotic solvents like THF stabilize reactive intermediates.
For sulfur-containing derivatives, nucleophilic substitution with 4-fluorothiophenol under inert conditions is typical. Confirm regiochemistry via NMR coupling patterns and X-ray crystallography .
Basic: How is spectroscopic characterization (NMR, IR, MS) optimized for verifying the structure of this compound?
Methodological Answer:
- NMR :
- NMR identifies deshielded fluorine environments (e.g., δ −110 to −115 ppm for para-fluorine).
- NMR distinguishes benzylic CHS protons (δ ~3.8–4.2 ppm, split by adjacent Cl and F substituents).
- IR : Stretching vibrations for C–S (680–710 cm) and C–F (1220–1280 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion clusters (e.g., [M+H] at m/z 266.02 for CHClFS) and fragments like [CHCl] .
Advanced: How to resolve contradictions in reported regioselectivity during functionalization reactions?
Methodological Answer:
Discrepancies arise from competing mechanisms (e.g., kinetic vs. thermodynamic control). To address this:
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to compare transition-state energies for competing pathways.
- Solvent Screening : Test polar vs. nonpolar solvents; e.g., THF vs. toluene, which alter aggregation states of organometallic reagents .
Example: LDA-mediated reactions show rate-limiting deaggregation in THF, while LiCl additives may shift selectivity via ion-pair reorganization .
Advanced: How to address discrepancies in crystallographic bond-length data for this compound?
Methodological Answer:
Discrepancies often stem from:
- Data Resolution : High-resolution (<0.8 Å) datasets reduce standard uncertainties. Use synchrotron sources for small-molecule crystals.
- Refinement Protocols : SHELXL refinement with anisotropic displacement parameters for non-H atoms improves accuracy .
- Twinned Crystals : Apply TWINLAW in SHELXL to model overlapping lattices. Validate via R (<5%) and CC (>90%) .
Example: A 2023 study resolved conflicting S–C bond lengths (1.78 vs. 1.82 Å) by re-refining data with SHELXL-2023, revealing overlooked disorder .
Advanced: What methodological frameworks are used to evaluate biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Microdilution assays (MIC determination) against S. aureus and E. coli (CLSI guidelines).
- Anticancer : MTT assays on HeLa or MCF-7 cells; IC values correlate with substituent electronegativity (e.g., F vs. Cl) .
- Computational SAR :
- Docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cytochrome P450).
- QSAR models (CoMFA) link logP and Hammett σ constants to activity trends .
Advanced: How to study environmental degradation pathways and persistence of this compound?
Methodological Answer:
- Hydrolysis Studies :
- Photolysis : UV irradiation (254 nm) in aqueous acetonitrile; track degradation kinetics with HPLC-PDA.
- Soil Sorption : Batch experiments with OECD Guideline 106; calculate K values to assess mobility .
Advanced: How to design experiments for assessing electronic effects of the 4-fluorophenyl group on reactivity?
Methodological Answer:
- Hammett Analysis : Synthesize analogs with substituents of varying σ values (e.g., NO, OMe) at the 4-position.
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., nucleophilic substitution) between fluorinated and deuterated analogs.
- Electrochemical Profiling : Cyclic voltammetry (CHCN, 0.1 M TBAPF) measures oxidation potentials linked to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
